4-Ethyl-5-propyl-1H-pyrazol-3-amine 4-Ethyl-5-propyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 151521-84-5
VCID: VC21121998
InChI: InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11)
SMILES: CCCC1=C(C(=NN1)N)CC
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

4-Ethyl-5-propyl-1H-pyrazol-3-amine

CAS No.: 151521-84-5

Cat. No.: VC21121998

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-5-propyl-1H-pyrazol-3-amine - 151521-84-5

Specification

CAS No. 151521-84-5
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 4-ethyl-5-propyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11)
Standard InChI Key WQKPZISDVKZJLA-UHFFFAOYSA-N
SMILES CCCC1=C(C(=NN1)N)CC
Canonical SMILES CCCC1=C(C(=NN1)N)CC

Introduction

Chemical Structure and Properties

Molecular Structure

4-Ethyl-5-propyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds. It consists of a five-membered ring containing two adjacent nitrogen atoms, with an ethyl group at position 4, a propyl group at position 5, and an amino group at position 3. This specific substitution pattern distinguishes it from other pyrazole derivatives.

The molecular structure can be represented as follows:

  • Core structure: Pyrazole ring (C₃H₃N₂)

  • Position 3: Amino group (-NH₂)

  • Position 4: Ethyl group (-C₂H₅)

  • Position 5: Propyl group (-C₃H₇)

Physical Properties

Based on analysis of similar compounds, the following physical properties can be inferred for 4-Ethyl-5-propyl-1H-pyrazol-3-amine:

PropertyValueNotes
Molecular FormulaC₈H₁₅N₃
Molecular WeightApproximately 153.23 g/molCalculated based on atomic weights
Physical StateLikely solid at room temperatureBased on similar pyrazole derivatives
SolubilityLikely soluble in organic solventsPredicted based on structure
LogPApproximately 1.9-2.5Estimated based on similar structures

The compound likely exhibits characteristics typical of aminopyrazoles, including potential hydrogen bonding capabilities through its amine group and nitrogen atoms in the pyrazole ring.

Chemical Properties

The chemical reactivity of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is influenced by its functional groups:

  • The pyrazole ring exhibits aromatic character and can participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene.

  • The primary amine group at position 3 is likely to participate in various reactions:

    • Nucleophilic substitution reactions

    • Acylation reactions

    • Formation of Schiff bases with aldehydes or ketones

    • Diazotization reactions

  • The ethyl and propyl side chains are relatively unreactive alkyl groups that primarily contribute to the compound's lipophilicity.

The compound may exist in different tautomeric forms due to the pyrazole ring's ability to tautomerize between the 1H and 2H forms, affecting its reactivity in different environments.

Synthesis Methods

Alternative Approaches

Alternative approaches might include:

  • Starting from a pre-formed pyrazole core and selectively introducing the substituents.

  • Employing cycloaddition reactions to construct the pyrazole ring with the desired substitution pattern.

  • Utilizing transition metal-catalyzed coupling reactions for selective functionalization at specific positions.

Biological Activity and Applications

Potential ActivityPossible MechanismTarget/Pathway
Anti-inflammatoryCytokine inhibitionPro-inflammatory pathways
AntimicrobialCell wall disruptionBacterial membrane integrity
AnticancerEnzyme inhibitionCell proliferation pathways
AnalgesicReceptor modulationPain signaling pathways

Structure-Activity Relationships

The specific substitution pattern in 4-Ethyl-5-propyl-1H-pyrazol-3-amine may influence its biological activity in the following ways:

  • The amine group at position 3 likely serves as a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets.

  • The ethyl and propyl groups contribute to the compound's lipophilicity, potentially enhancing membrane permeability and influencing receptor binding.

  • The combined effect of these substituents creates a unique three-dimensional structure that may determine selectivity for specific biological targets.

Comparison with Similar Pyrazole Derivatives

Structural Comparisons

The table below compares 4-Ethyl-5-propyl-1H-pyrazol-3-amine with structurally related compounds:

CompoundSimilaritiesDifferencesKey Properties
4-ethyl-5-propyl-1H-pyrazoleSame core structure with identical substituents at positions 4 and 5Lacks amino group at position 3MW: 138.21, LogP: 1.92
5-Propyl-1H-pyrazol-3-amineContains propyl group at position 5 and amino group at position 3Lacks ethyl group at position 4MW: 125.17, Biological activities including anti-inflammatory and antimicrobial properties
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylateContains amino group at position 5Different substituent pattern with phenyl group at N1, cyano at position 4, and ester at position 3Synthesized via abnormal Beckmann rearrangement

Functional Comparisons

The substitution pattern in 4-Ethyl-5-propyl-1H-pyrazol-3-amine would likely result in distinct properties compared to related compounds:

  • The presence of both ethyl and propyl groups increases lipophilicity compared to 5-Propyl-1H-pyrazol-3-amine.

  • The position of the amino group at C3 (versus C5 in some related compounds) would affect the electronic distribution and hydrogen bonding capabilities.

  • The absence of other functional groups (such as cyano or carboxylate) would result in different reactivity profiles and potential biological interactions.

Research Applications and Future Directions

Future Research Directions

Promising areas for future research on 4-Ethyl-5-propyl-1H-pyrazol-3-amine include:

  • Development and optimization of synthetic routes specifically for this compound.

  • Comprehensive characterization of its physical, chemical, and spectroscopic properties.

  • Screening for biological activities, particularly focusing on anti-inflammatory, antimicrobial, and anticancer potential.

  • Structure-activity relationship studies to understand how modifications to the basic structure affect biological activity.

  • Investigation of its potential as a ligand for metal complexation and applications in catalysis.

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